5-Bromo-2-methyl-3-nitroaniline hydrochloride
CAS No.:
Cat. No.: VC13651960
Molecular Formula: C7H8BrClN2O2
Molecular Weight: 267.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8BrClN2O2 |
|---|---|
| Molecular Weight | 267.51 g/mol |
| IUPAC Name | 5-bromo-2-methyl-3-nitroaniline;hydrochloride |
| Standard InChI | InChI=1S/C7H7BrN2O2.ClH/c1-4-6(9)2-5(8)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H |
| Standard InChI Key | INZUDGTTZGVLKM-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl |
| Canonical SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring substituted with:
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Bromine at the 5-position
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Methyl group at the 2-position
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Nitro group at the 3-position
The IUPAC name is 5-bromo-2-methyl-3-nitroaniline hydrochloride, with a SMILES notation of CC1=C(C=C(C=C1[N+](=O)[O-])Br)N.Cl .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary steps (Figure 1):
Step 1: Nitration
2-Methylaniline undergoes nitration using a mixture of nitric and sulfuric acids at 0–5°C to introduce the nitro group at the 3-position .
Step 2: Bromination
Electrophilic bromination with Br₂ in the presence of FeBr₃ directs substitution to the 5-position due to the meta-directing nitro group .
Step 3: Hydrochloride Formation
The free base is treated with HCl gas in anhydrous ether to yield the hydrochloride salt, improving crystallinity .
Optimization Strategies
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is a precursor to:
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Anticancer Agents: Bromine enhances electrophilicity for DNA alkylation .
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Antibiotics: Nitro groups facilitate redox-activated prodrug systems.
Materials Science
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Coordination Polymers: The nitro group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous networks for gas storage.
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Dyes: Conjugation with diazonium salts produces azo dyes with λₘₐₓ ≈ 450 nm .
Organic Synthesis
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Suzuki Coupling: The bromide participates in cross-coupling reactions with aryl boronic acids .
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Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling further functionalization .
| Parameter | Specification | Source |
|---|---|---|
| GHS Pictogram | Corrosion, Health Hazard | |
| Hazard Statements | H315, H319, H335 | |
| Precautionary Measures | P261, P305+P351+P338 |
Comparative Analysis with Related Compounds
The hydrochloride form’s higher melting point (decomposes >250°C ) compared to the free base underscores its thermal stability, advantageous for high-temperature reactions .
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